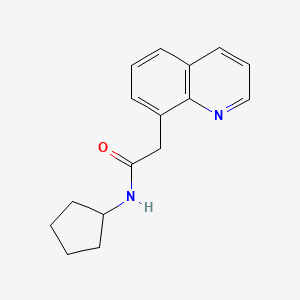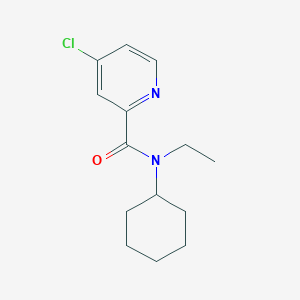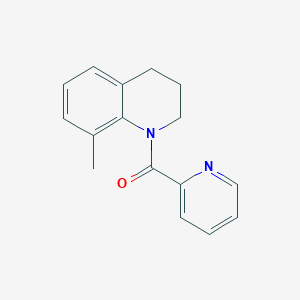
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone, also known as LY-341495, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective metabotropic glutamate receptor (mGluR) antagonists, which have been shown to modulate the activity of the glutamatergic system in the brain.
Aplicaciones Científicas De Investigación
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Specifically, it has been shown to be a potent and selective antagonist of the mGluR2/3 receptors, which are involved in the regulation of glutamate release in the brain. This makes it a promising candidate for the treatment of conditions such as depression, anxiety, and schizophrenia.
Mecanismo De Acción
The mechanism of action of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone involves its ability to selectively block the activity of the mGluR2/3 receptors. These receptors are located presynaptically on glutamatergic neurons and are involved in the regulation of glutamate release. By blocking these receptors, (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone reduces the amount of glutamate released into the synapse, which can have a modulatory effect on the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
Studies have shown that (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has a number of biochemical and physiological effects in the brain. Specifically, it has been shown to reduce the activity of the glutamatergic system, which can have downstream effects on other neurotransmitter systems. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone in lab experiments is its high selectivity for the mGluR2/3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using this compound is that it is not very water-soluble, which can make it difficult to administer in some experimental paradigms.
Direcciones Futuras
There are a number of future directions for research on (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential therapeutic applications in conditions such as depression, anxiety, and schizophrenia. Another area of interest is its role in modulating the activity of the HPA axis, which could have implications for stress-related disorders. Additionally, further research is needed to fully understand the downstream effects of blocking the mGluR2/3 receptors and how this could be exploited for therapeutic purposes.
Métodos De Síntesis
The synthesis of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone involves a multi-step process that has been described in the literature. The first step involves the reaction of 2-bromo-5-methylpyridine with 4-methoxyphenylmagnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with 2-(4-chlorobenzoyl)quinoline to form the desired product. The final compound is then purified using column chromatography to obtain a high yield and purity.
Propiedades
IUPAC Name |
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-4-7-13-8-5-11-18(15(12)13)16(19)14-9-2-3-10-17-14/h2-4,6-7,9-10H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRZAGYFFQZKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

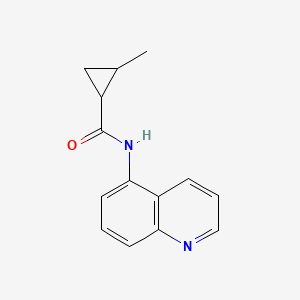
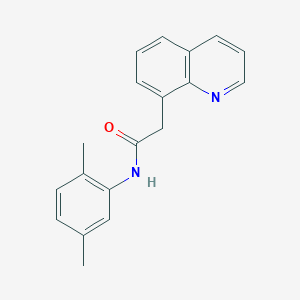
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
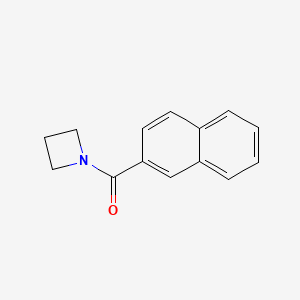
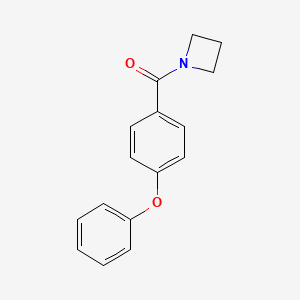
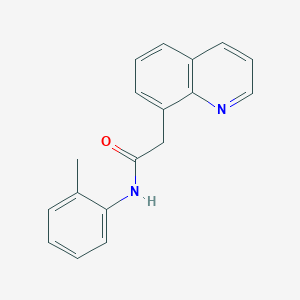

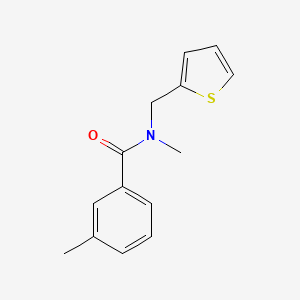


![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)
